N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-[4-(Dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule featuring a 4-oxoquinazolin-3(4H)-yl core linked via a propanamide chain to a 4-(dimethylsulfamoyl)phenyl group. The quinazolinone moiety is a heterocyclic scaffold known for diverse pharmacological activities, including enzyme inhibition and anticancer properties .
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H20N4O4S/c1-22(2)28(26,27)15-9-7-14(8-10-15)21-18(24)11-12-23-13-20-17-6-4-3-5-16(17)19(23)25/h3-10,13H,11-12H2,1-2H3,(H,21,24) |
InChI Key |
VCUSPNFJFQNEAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps. One common method includes the reaction of 4-oxoquinazoline with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, thereby modulating neurotransmitter release and reducing neuronal excitability . For its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The target compound’s structure is compared to related propanamide- and quinazolinone-containing derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated using standard atomic weights. †Estimated via analogous compounds.
Key Observations :
- Substituent Diversity : The dimethylsulfamoyl group in the target compound is unique compared to methyl, methoxy, or chloro substituents in analogs. This group may enhance solubility or target sulfonamide-binding enzymes .
- Linker Flexibility : While the target compound uses a propanamide linker, analogs employ acetic acid () or urea-based linkers (), impacting conformational flexibility and target engagement .
Biological Activity
N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound notable for its complex structure, which combines a dimethylsulfamoyl group and a quinazoline moiety. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's molecular formula is with a molecular weight of 400.5 g/mol.
Chemical Structure and Properties
The compound features:
- Dimethylsulfamoyl group : Imparts potential antibacterial and anti-inflammatory properties.
- Quinazoline moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Its potential therapeutic effects can be summarized as follows:
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis, suggesting that this compound may share these properties.
- Antimicrobial Properties : The presence of the sulfonamide group indicates possible antibacterial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound can be analyzed by comparing it to other compounds with similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminoquinazoline | Contains a quinazoline core | Antimicrobial, anticancer |
| Sulfamethoxazole | Sulfonamide structure | Antibacterial |
| 4-Oxoquinazoline | Similar quinazoline core | Anticancer properties |
| This compound | Unique combination of sulfonamide and quinazoline | Potentially synergistic effects |
This table highlights that the dual functionality of this compound could enhance its therapeutic potential compared to compounds containing only one of these functional groups.
The mechanism of action for this compound likely involves:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It could interact with various receptors, modulating signaling pathways related to cell growth and survival.
Case Studies
Research has shown that compounds with similar structures exhibit promising results in preclinical studies. For instance, a study on related quinazoline derivatives indicated significant cytotoxic effects against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
